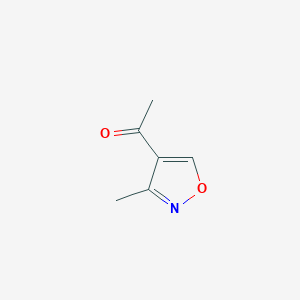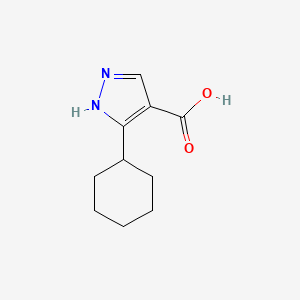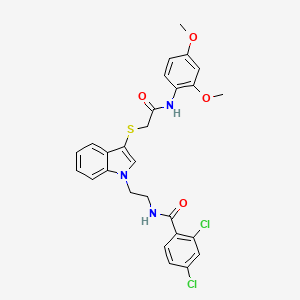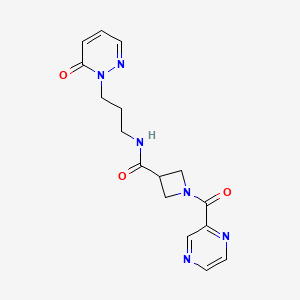
1-(3-Méthylisoxazol-4-yl)éthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-Methylisoxazol-4-yl)ethanone” is a chemical compound with the molecular formula C6H7NO2. It has an average mass of 125.125 Da and a monoisotopic mass of 125.047676 Da . This compound is used in scientific research due to its unique properties, making it suitable for various applications, including drug development, organic synthesis, and molecular studies.
Molecular Structure Analysis
The molecular structure of “1-(3-Methylisoxazol-4-yl)ethanone” consists of a five-membered isoxazole ring attached to an ethanone group . The isoxazole ring contains an oxygen atom and a nitrogen atom. The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Methylisoxazol-4-yl)ethanone” include a density of 1.1±0.1 g/cm3, a boiling point of 217.5±20.0 °C at 760 mmHg, and a flash point of 85.3±21.8 °C . It has a molar refractivity of 31.5±0.3 cm3, a polar surface area of 43 Å2, and a molar volume of 113.3±3.0 cm3 .Applications De Recherche Scientifique
- Propriétés Antimicrobiennes: Des chercheurs ont étudié le potentiel antimicrobien de ce composé contre les bactéries, les champignons et d'autres agents pathogènes . Sa partie isoxazole unique peut contribuer à inhiber la croissance microbienne.
- Activité Fongicide: Des études ont exploré l'utilisation de dérivés d'isoxazole apparentés comme fongicides . L'investigation des propriétés antifongiques de la 1-(3-Méthylisoxazol-4-yl)éthanone pourrait fournir des informations pour la protection des cultures.
Chimie Médicinale et Développement de Médicaments
Science Agricole
Mécanisme D'action
The mechanism of action of 1-(3-Methylisoxazol-4-yl)ethanone is not yet fully understood. However, it is believed that 1-(3-Methylisoxazol-4-yl)ethanone binds to certain receptors in the body, such as the GABA receptor, and modulates their activity. This modulation of receptor activity is thought to be responsible for the drug's effects on the body.
Biochemical and Physiological Effects
1-(3-Methylisoxazol-4-yl)ethanone has been shown to have a number of biochemical and physiological effects. It has been shown to act as an agonist at certain receptors, which can lead to increased levels of neurotransmitters in the brain. Additionally, 1-(3-Methylisoxazol-4-yl)ethanone has been shown to have an anxiolytic effect, as well as a sedative effect.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-(3-Methylisoxazol-4-yl)ethanone in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is relatively stable, making it suitable for long-term experiments. Additionally, 1-(3-Methylisoxazol-4-yl)ethanone is relatively non-toxic and has a low potential for abuse. However, 1-(3-Methylisoxazol-4-yl)ethanone is not suitable for use in human clinical trials, as its effects on humans are not yet fully understood.
Orientations Futures
There are a number of potential future directions for research involving 1-(3-Methylisoxazol-4-yl)ethanone. For example, further research could be conducted to better understand the mechanism of action of 1-(3-Methylisoxazol-4-yl)ethanone and to explore its potential therapeutic applications. Additionally, further research could be conducted to investigate the effects of 1-(3-Methylisoxazol-4-yl)ethanone on other receptors, such as the serotonin receptor, as well as to explore its potential as a drug for the treatment of anxiety and depression. Finally, further research could be conducted to investigate the potential toxicity of 1-(3-Methylisoxazol-4-yl)ethanone in humans.
Méthodes De Synthèse
1-(3-Methylisoxazol-4-yl)ethanone can be synthesized using a variety of methods, but the most common method involves the use of a Grignard reagent. The Grignard reagent is a type of organometallic compound that is used to form carbon-carbon bonds. The reaction involves the addition of a Grignard reagent to aldehyde or ketone, followed by the addition of a proton source to the reaction mixture. The reaction yields the desired product, 1-(3-Methylisoxazol-4-yl)ethanone.
Propriétés
IUPAC Name |
1-(3-methyl-1,2-oxazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-6(5(2)8)3-9-7-4/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKKQMMAXAOXCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC=C1C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(4-bromophenyl)sulfonylamino]-3-(4-chlorophenyl)propanoic Acid](/img/structure/B2456549.png)

![2,4-difluoro-3-[2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-4-carbonyl]pyridine](/img/structure/B2456551.png)
![(Z)-3-(((2,5-dimethylphenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2456552.png)
![1-((2-chloro-6-fluorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2456553.png)
![Ethyl 3-[3-(difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoate](/img/structure/B2456554.png)
![1-[3,5-Dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethanone](/img/structure/B2456555.png)
![Methyl 4-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2456556.png)